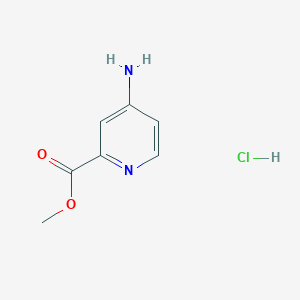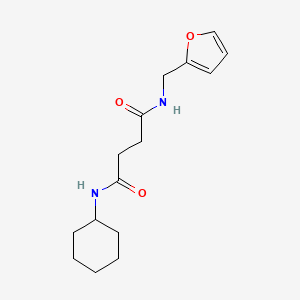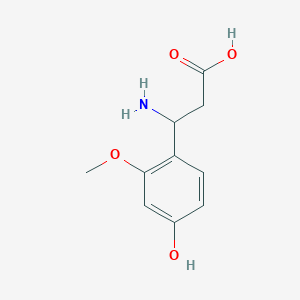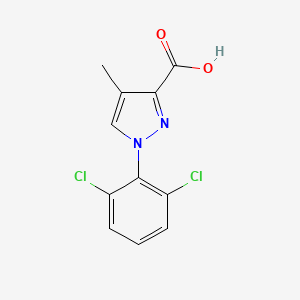![molecular formula C28H18N2 B12447027 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)
4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyanophenyl group and a diphenylethenyl moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromomethylbenzonitrile with 4-amino-1,2,4-triazole, followed by deamination and reaction with 4-fluorobenzonitrile . This process ensures the regiospecific formation of the desired compound, free from isomeric and triaryl impurities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-promoted synthesis and the use of less toxic reagents and solvents can be employed to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can act as a fluorescent probe through mechanisms such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) . These mechanisms allow the compound to emit light upon interaction with certain analytes, making it useful for imaging and detection applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dicyanostilbene: This compound shares a similar structural motif with 4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile and is used in similar applications.
Triphenylamine/Tetraphenylethylene Substituted Compounds: These compounds also exhibit unique photophysical properties and are used in organic electronics.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C28H18N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-[2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile |
InChI |
InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H |
Clé InChI |
PXMVEKBIIOGHRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)

![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
![2-(2-methoxyphenoxy)-N-[4-[2-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide](/img/structure/B12446979.png)


![[(2-Methylcyclopropyl)methyl]hydrazine](/img/structure/B12447002.png)


![(5E)-5-[(2-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447015.png)

